4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
Description
This compound belongs to the rhodanine-3-acetamide class, characterized by a 1,3-thiazolidin-4-one core modified with a 4-octyloxybenzylidene substituent at the 5-position (Z-configuration) and a 4-fluorobenzamide group at the 3-position. The fluorine atom at the para position of the benzamide moiety introduces electron-withdrawing effects, which may modulate electronic properties and binding affinity to target proteins .
Properties
Molecular Formula |
C25H27FN2O3S2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-fluoro-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C25H27FN2O3S2/c1-2-3-4-5-6-7-16-31-21-14-8-18(9-15-21)17-22-24(30)28(25(32)33-22)27-23(29)19-10-12-20(26)13-11-19/h8-15,17H,2-7,16H2,1H3,(H,27,29)/b22-17- |
InChI Key |
XEVUWLFPMZQGSY-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Attachment of the Octyloxybenzylidene Moiety: This step involves the condensation of an octyloxybenzaldehyde with the thiazolidinone intermediate in the presence of a base like sodium hydroxide.
Formation of the Final Product: The final step involves the coupling of the fluorinated thiazolidinone intermediate with a suitable benzamide derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of automated synthesizers can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Material Science: Its ability to form stable complexes makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. Its fluorine atom and thiazolidinone ring play crucial roles in binding to target proteins and exerting its biological effects.
Comparison with Similar Compounds
Structural Modifications in the Benzamide/Amide Group
- N-{(5Z)-5-[4-(Octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide (BH46651): This analog replaces the 4-fluorobenzamide with a benzenesulfonamide group.
- 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide :
Substitution of fluorine with chlorine alters the electronic profile; chlorine’s larger atomic radius and lower electronegativity may reduce dipole interactions but increase steric effects. The shorter propoxy chain (vs. octyloxy) decreases lipophilicity, likely reducing cellular uptake .
Variations in the Benzylidene Substituent
- 4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d): The 4-hydroxy-3-methoxybenzylidene group introduces hydrogen-bonding and polar interactions, contrasting with the nonpolar octyloxy chain. The carboxylic acid moiety in 3d enhances aqueous solubility but may limit blood-brain barrier penetration compared to the target compound’s amide .
- However, the acetic acid linker reduces lipophilicity relative to the target’s benzamide .
Functional Group Impact on Physicochemical Properties
*Predicted using ChemDraw.
Biological Activity
4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a synthetic compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone core with a fluorobenzamide substituent and an octyloxybenzylidene moiety. Its molecular formula is with a molecular weight of 426.54 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's biological activity by influencing its electronic properties and lipophilicity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as tyrosinase, which is critical in melanin biosynthesis.
- Antimicrobial Activity : Thiazolidinones are known for their antimicrobial properties, which may be mediated through disruption of bacterial cell wall synthesis or interference with metabolic processes.
- Anticancer Effects : Research indicates that thiazolidinones can induce apoptosis in cancer cells, potentially through modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
In vitro studies have demonstrated that compounds within the thiazolidinone class exhibit significant antimicrobial activity against a range of pathogens. For example, a study reported that derivatives of thiazolidinones showed IC50 values lower than 50 µg/mL against various bacterial strains.
Anticancer Activity
Research has indicated that 4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exhibits cytotoxic effects on several cancer cell lines. A comparative analysis of different thiazolidinone derivatives revealed that this compound induced apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Case Studies
- Tyrosinase Inhibition : A study focused on the inhibitory effects of related compounds on tyrosinase activity. The results indicated that derivatives similar to 4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exhibited competitive inhibition with low micromolar IC50 values, suggesting potential for use in treating hyperpigmentation disorders .
- Anticancer Research : In a comparative study assessing the anticancer properties of various thiazolidinones, this compound was shown to significantly reduce cell viability in multiple cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
